Ethyl 8-bromooctanoate

Descripción

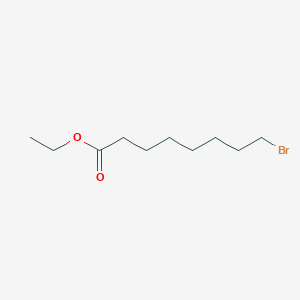

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 8-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQVPMVWAEGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295187 | |

| Record name | Ethyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-21-0 | |

| Record name | Octanoic acid, 8-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29823-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, 8-bromo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Ethyl 8-bromooctanoate

CAS Number: 29823-21-0

This technical guide provides a comprehensive overview of Ethyl 8-bromooctanoate, a versatile organic compound widely utilized as a key intermediate in various chemical syntheses.[1][2][3] It is particularly significant in the fields of pharmaceutical and agrochemical development due to its unique structure, which incorporates both a reactive bromine atom and an ester functional group.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

Ethyl 8-bromooctanoate, also known by synonyms such as 8-Bromooctanoic acid ethyl ester and Ethyl 8-bromocaprylate, is a colorless to light yellow liquid.[1][4][5] Its key physical and chemical data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 29823-21-0[1][6] |

| Molecular Formula | C₁₀H₁₉BrO₂[1][6] |

| Molecular Weight | 251.16 g/mol [1][7] |

| Appearance | Colorless to light yellow clear liquid[1][4] |

| Density | 1.194 g/cm³[1][5] |

| Boiling Point | 267.1°C at 760 mmHg[1]; 123°C at 3 mmHg[5] |

| Flash Point | 139.5°C[1][5] |

| Refractive Index | 1.462[1][5] |

| Purity | Typically ≥98% or >99.0%[1][4][6] |

| Solubility | Insoluble in water, soluble in organic solvents. |

| Storage | Store at 2°C - 8°C in a cool, dry place[8] |

Applications in Research and Drug Development

Ethyl 8-bromooctanoate is a valuable building block in organic synthesis and medicinal chemistry.[9] Its bifunctional nature allows for a wide range of chemical transformations.

-

Pharmaceutical Intermediate: The compound is extensively used in the synthesis of active pharmaceutical ingredients (APIs).[1][2][10] Its terminal bromine atom is an excellent site for nucleophilic substitution, enabling the attachment of various functional groups to build more complex molecules.[1][3] It is a key precursor in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors for cancer research, where its eight-carbon chain serves as an optimal linker.[9] It also plays a role in synthesizing anti-inflammatory, anti-cancer, and antiviral medications.[11]

-

Agrochemical Synthesis: In the agrochemical industry, it serves as an intermediate for producing herbicides, fungicides, and insecticides.[2][10]

-

Organic Synthesis: It is a fundamental raw material for creating long-chain alcohols, other esters, and heterocyclic compounds.[1] The bromine can be substituted to introduce amines, alkoxides, or thiols, making it a versatile starting material for a variety of derivatives.[3]

-

Flavor and Fragrance: The compound also finds applications as a flavoring agent in the food industry and in the formulation of fragrances for perfumes and cosmetics.[10]

Experimental Protocols: Synthesis of Ethyl 8-bromooctanoate

A common and direct method for synthesizing Ethyl 8-bromooctanoate is the Fischer esterification of 8-bromooctanoic acid with ethanol (B145695), using a strong acid as a catalyst.[9][12]

Objective: To synthesize Ethyl 8-bromooctanoate via Fischer esterification.

Materials:

-

8-bromooctanoic acid (1 equivalent)

-

Anhydrous ethanol (used as reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 8-bromooctanoic acid (e.g., 5.0 g, 22 mmol) in absolute ethanol (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (e.g., 0.36 mL).[12]

-

Heat the reaction mixture to reflux with stirring for approximately 3 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.[12]

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[12]

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[12][13]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 8-bromooctanoate as a clear oil.[12] Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Caption: Fischer esterification of 8-bromooctanoic acid.

Caption: Experimental workflow for synthesis.

Safety and Handling

Ethyl 8-bromooctanoate is classified as a hazardous substance and requires careful handling in a well-ventilated area or fume hood.[8][14]

-

Hazard Statements:

-

Precautionary Measures:

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[15] Do not discharge into sewer systems.[15]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 8-Bromooctanoate | 29823-21-0 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. Ethyl 8-Bromooctanoate [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. dataintelo.com [dataintelo.com]

- 12. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 13. 8-Bromooctanoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

Ethyl 8-bromooctanoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 8-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 8-bromooctanoate (CAS No: 29823-21-0). Ethyl 8-bromooctanoate is a versatile intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a research reagent stems from its reactive bromo group, which allows for various substitution and coupling reactions.[1] A thorough understanding of its physical characteristics is essential for its proper handling, application in synthetic protocols, and purification.

Core Physical and Chemical Properties

The physical properties of Ethyl 8-bromooctanoate have been compiled from various sources to provide a reliable reference. This compound is typically a clear, colorless to pale yellow oil.[1][3][4]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical properties of Ethyl 8-bromooctanoate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1][3][5] |

| Molecular Weight | 251.16 g/mol | [1][3][5] |

| Density | 1.194 g/cm³ at 25°C | [1][3][6] |

| Boiling Point | 267.1°C at 760 mmHg 120-123°C at 3 mmHg | [3][7] [1][6][8] |

| Refractive Index (n_D) | 1.462 - 1.463 at 20°C | [3][6][8] |

| Flash Point | 139.5°C | [3][6] |

| Vapor Pressure | 0.00831 mmHg at 25°C | [3][6][8] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate. | [3][6][9] |

| Storage Temperature | 2-8°C, Sealed in a dry environment. | [3][10][11] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the key properties of liquid compounds like Ethyl 8-bromooctanoate.

Protocol 1: Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[12] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]

Apparatus:

-

Thiele tube

-

High-temperature thermometer (e.g., -10 to 360°C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil or silicone oil

-

Bunsen burner or micro-burner

-

Stand and clamp

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with Ethyl 8-bromooctanoate.

-

Capillary Insertion: Place the capillary tube into the test tube with the sealed end pointing upwards.[12][13]

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, which should be filled with oil to just above the side-arm. The thermometer bulb and sample should be immersed in the oil.[13]

-

Observation: Gently heat the side arm of the Thiele tube.[13] Convection currents will ensure uniform temperature distribution. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12][13]

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] Record this temperature.

Protocol 2: Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. Using a pycnometer, or density bottle, allows for a precise measurement of volume, leading to an accurate density determination.[14] It is crucial to maintain a constant temperature as density is temperature-dependent.[14]

Apparatus:

-

Pycnometer (density bottle) of a known volume (e.g., 10 or 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (m₁) on the analytical balance.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper. Ensure no air bubbles are trapped and that excess water is wiped from the outside. Record the mass (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with Ethyl 8-bromooctanoate at the same temperature. Record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of Ethyl 8-bromooctanoate = m₃ - m₁

-

Density of Ethyl 8-bromooctanoate = (Mass of Ethyl 8-bromooctanoate) / (Volume of pycnometer)

-

Protocol 3: Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is useful for identifying and assessing the purity of a sample.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Light source (typically sodium D-line, 589 nm)

-

Dropper

-

Soft tissue paper

-

Standard liquid for calibration (e.g., distilled water)

Procedure:

-

Calibration: Turn on the refractometer and the light source. Connect the water circulator to the prisms and set it to the desired temperature (e.g., 20°C). Calibrate the instrument by placing a few drops of distilled water on the prism and adjusting until the known refractive index of water is read.

-

Sample Application: Open the prisms and clean them carefully with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry. Using a clean dropper, place 2-3 drops of Ethyl 8-bromooctanoate onto the surface of the lower prism.[15]

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

-

Sharpening the Boundary: If a colored band appears at the boundary, turn the compensator dial until the boundary becomes a sharp, achromatic line.[15]

-

Reading: Adjust the main knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.[15]

-

Record Value: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.

Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of an Ethyl 8-bromooctanoate sample.

Caption: Workflow for the physical property characterization of Ethyl 8-bromooctanoate.

References

- 1. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 8-BROMOOCTANOIC ACID ETHYL ESTER CAS 29823-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Ethyl 8-Bromooctanoate | 29823-21-0 [sigmaaldrich.com]

- 5. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl 8-bromooctanoate | 29823-21-0 [chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. 29823-21-0|Ethyl 8-Bromooctanoate|BLD Pharm [bldpharm.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. davjalandhar.com [davjalandhar.com]

An In-Depth Technical Guide to Ethyl 8-bromooctanoate: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-bromooctanoate is a bifunctional organic compound that serves as a versatile building block in a multitude of synthetic applications. Its structure, featuring a terminal bromine atom and an ethyl ester group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physical properties, and reactivity of ethyl 8-bromooctanoate, including detailed experimental protocols and an exploration of its role as an inhibitor of the NF-κB signaling pathway.

Chemical Structure and Properties

Ethyl 8-bromooctanoate is a linear aliphatic ester with a bromine atom at the terminus of the C8 alkyl chain. This unique structure imparts both lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of Ethyl 8-bromooctanoate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2] |

| Molecular Weight | 251.16 g/mol | [1][2] |

| IUPAC Name | ethyl 8-bromooctanoate | [1] |

| CAS Number | 29823-21-0 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 267.1 °C at 760 mmHg | [2] |

| Density | 1.194 g/cm³ | [2] |

| Flash Point | 139.5 °C | [2] |

| SMILES | CCOC(=O)CCCCCCCBr | [1] |

Reactivity and Synthetic Applications

The reactivity of ethyl 8-bromooctanoate is primarily centered around the terminal alkyl bromide, which is susceptible to nucleophilic substitution reactions (Sₙ2). The ester functionality, while generally less reactive, can undergo hydrolysis or transesterification under appropriate conditions. This dual functionality makes it a key intermediate in the synthesis of a wide array of more complex molecules, including long-chain alcohols, other esters, and various heterocyclic compounds.[3]

Nucleophilic Substitution Reactions

The primary alkyl bromide in ethyl 8-bromooctanoate is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a variety of functional groups.

The reaction with sodium azide (B81097) provides a straightforward route to the corresponding azide, a versatile precursor for amines and triazoles.

Experimental Protocol: Synthesis of Ethyl 8-azidooctanoate

-

Materials: Ethyl 8-bromooctanoate, sodium azide (NaN₃), N,N-dimethylformamide (DMF), diethyl ether, water, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 8-bromooctanoate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain ethyl 8-azidooctanoate.

-

Table 2: Typical Reaction Parameters for the Synthesis of 1-azidooctane (B1266841) from 1-bromooctane (B94149) (Adaptable for Ethyl 8-azidooctanoate)

| Parameter | Value | Reference(s) |

| Reactant Ratio (NaN₃:Bromoalkane) | 1.5 equivalents | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4][5] |

| Reaction Temperature | 60-70 °C | [4] |

| Reaction Time | 12-24 hours | [4] |

| Typical Yield | > 90% | [4] |

Ethyl 8-bromooctanoate can be used to synthesize ethers via the Williamson ether synthesis, where it acts as the alkylating agent for an alkoxide or phenoxide nucleophile. This reaction proceeds via an Sₙ2 mechanism.[1][6]

Experimental Protocol: Synthesis of Ethyl 8-phenoxyoctanoate (Adapted from a similar substrate)

-

Materials: Ethyl 8-bromooctanoate, phenol (B47542), potassium carbonate (K₂CO₃), acetonitrile, diethyl ether, 1 M sodium hydroxide (B78521) (NaOH), water, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl 8-bromooctanoate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring by TLC.[7]

-

Cool the reaction to room temperature, filter the solid potassium carbonate, and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH (2x), water (2x), and brine (1x).[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by silica (B1680970) gel column chromatography.

-

Malonic Ester Synthesis

Ethyl 8-bromooctanoate can serve as an alkylating agent in the malonic ester synthesis to produce substituted carboxylic acids. The enolate of diethyl malonate acts as the nucleophile, attacking the electrophilic carbon of the C-Br bond.[8][9]

Experimental Protocol: Alkylation of Diethyl Malonate with Ethyl 8-bromooctanoate (First step of a multi-step synthesis)

-

Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, ethyl 8-bromooctanoate, diethyl ether, water, brine, anhydrous sodium sulfate.

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

Heat the mixture to 50 °C and slowly add ethyl 8-bromooctanoate (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours.[10]

-

After cooling, pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alkylated malonic ester.

-

Role in NF-κB Signaling Inhibition

Recent studies have highlighted the potential of ethyl 8-bromooctanoate as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Ethyl 8-bromooctanoate is described as a lipophilic brominated compound that binds to the bromodomains of the NF-κB protein, thereby inhibiting its transcriptional activity. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in chromatin remodeling and gene transcription. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are key regulators of NF-κB activity. BRD4 binds to acetylated RelA, a subunit of NF-κB, stabilizing it in the nucleus and promoting the transcription of NF-κB target genes.[11]

Small molecule inhibitors, such as JQ1, have been shown to competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing BRD4 from chromatin and subsequently downregulating NF-κB target gene expression.[12][13] It is proposed that ethyl 8-bromooctanoate acts in a similar manner, with its brominated tail interacting with the bromodomain. This interaction likely interferes with the recognition of acetylated lysines on histones or NF-κB itself, leading to the disruption of the transcriptional complex and a reduction in the expression of pro-inflammatory and pro-survival genes.

Conclusion

Ethyl 8-bromooctanoate is a highly valuable and versatile chemical intermediate. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key component in the synthesis of diverse organic molecules. Furthermore, its emerging role as an inhibitor of the NF-κB signaling pathway opens up new avenues for its application in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in harnessing the full potential of this important compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 8-bromooctanoate from 8-bromooctanoic acid via Fischer esterification. Ethyl 8-bromooctanoate is a valuable bifunctional molecule used as a versatile building block in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals.[1] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow to ensure clarity and reproducibility. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

Ethyl 8-bromooctanoate is a fatty acid ester characterized by a terminal bromine atom, making it a useful intermediate for a variety of chemical transformations. The presence of both an ester and an alkyl bromide allows for selective reactions at either functional group, enabling the synthesis of diverse derivatives such as long-chain alcohols, other esters, and heterocyclic compounds.[1] The most common and direct method for its preparation is the Fischer esterification of 8-bromooctanoic acid with ethanol (B145695) in the presence of an acid catalyst.[2] This equilibrium reaction is typically driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.[3]

Synthesis Pathway: Fischer Esterification

The synthesis of ethyl 8-bromooctanoate is achieved through the acid-catalyzed esterification of 8-bromooctanoic acid with ethanol. The overall reaction is depicted below:

Reaction Scheme:

8-Bromooctanoic Acid + Ethanol ⇌ Ethyl 8-Bromooctanoate + Water

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and phosphoric acid.[4]

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of ethyl 8-bromooctanoate.

3.1. Materials and Equipment

-

8-Bromooctanoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

3.2. Reaction Setup and Procedure

-

In a round-bottom flask, dissolve 8-bromooctanoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 3 to 9 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

3.3. Work-up and Purification

-

Reduce the volume of the reaction mixture by removing excess ethanol using a rotary evaporator.

-

Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 8-bromooctanoate as a clear oil.[5]

-

For higher purity, the crude product can be purified by vacuum distillation.[6]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of ethyl 8-bromooctanoate.

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Role |

| 8-Bromooctanoic Acid | 225.09 | 5.0 g | 22 | Reactant |

| Ethanol | 46.07 | 100 mL | - | Reactant/Solvent |

| Sulfuric Acid (conc.) | 98.08 | 0.36 mL | 7.5 | Catalyst |

| Reaction Time | - | 3 hours | - | - |

| Reaction Temperature | - | Reflux | - | - |

| Reported Yield | - | 98% | - | - |

Data adapted from ChemicalBook Synthesis Method.[5]

Table 2: Physical and Spectroscopic Properties of Ethyl 8-bromooctanoate

| Property | Value |

| CAS Number | 29823-21-0[7] |

| Molecular Formula | C₁₀H₁₉BrO₂[7] |

| Molecular Weight | 251.16 g/mol [8] |

| Appearance | Clear, colorless oil[2] |

| Boiling Point | 123 °C at 3 mmHg[9] |

| Density | 1.194 g/cm³[1] |

| ¹H NMR (400MHz, CDCl₃) δ | 4.13 (m, 2H), 3.51 (m, 2H), 2.32 (m, 2H), 1.82 (m, 2H), 1.64 (m, 2H), 1.29 (m, 9H)[4] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of ethyl 8-bromooctanoate.

Caption: Workflow for the synthesis of ethyl 8-bromooctanoate.

Characterization

The identity and purity of the synthesized ethyl 8-bromooctanoate can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment in the molecule. The characteristic signals include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group adjacent to the oxygen, and multiplets for the methylene groups of the octanoate (B1194180) chain.[4] ¹³C NMR can be used to identify all the unique carbon atoms in the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. A strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The mass spectrum will show the molecular ion peak and characteristic isotopic peaks for bromine.

Conclusion

The Fischer esterification of 8-bromooctanoic acid with ethanol provides an efficient and high-yielding route to ethyl 8-bromooctanoate. The procedure is straightforward, employing common laboratory reagents and techniques. The resulting product is a versatile intermediate for further synthetic transformations, making this a valuable protocol for researchers in organic synthesis and drug development. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity product.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 5. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 8-bromooctanoate | 29823-21-0 [amp.chemicalbook.com]

The Versatile Role of Ethyl 8-bromooctanoate in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 8-bromooctanoate, a bifunctional molecule featuring both an ester and a terminal alkyl bromide, serves as a highly versatile building block in modern chemical and biomedical research. Its unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the core applications of Ethyl 8-bromooctanoate, complete with experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.

Core Applications in Research

Ethyl 8-bromooctanoate is primarily utilized as an intermediate in organic synthesis, where its two reactive centers can be selectively addressed to construct more complex molecular architectures.[1][2][3] The terminal bromine atom is susceptible to nucleophilic substitution, while the ethyl ester moiety can undergo hydrolysis, reduction, or transesterification.[1]

Key research areas where Ethyl 8-bromooctanoate is employed include:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of Active Pharmaceutical Ingredients (APIs) and various drug scaffolds.[3][4] Its applications include the synthesis of heterocyclic compounds, prostaglandin (B15479496) analogues, and spiro-lactones, which are important motifs in medicinal chemistry.

-

Agrochemical Development: The compound is used in the synthesis of novel pesticides, herbicides, and fungicides.[4]

-

Materials Science: Ethyl 8-bromooctanoate finds application in polymer chemistry, where it can be used to introduce functional side chains or act as an initiator for polymerization reactions.[5]

-

Drug Delivery and Linker Chemistry: Its linear chain and reactive ends make it a suitable candidate for use as a linker molecule in drug delivery systems and in the design of Proteolysis Targeting Chimeras (PROTACs).[6]

-

Modulation of Biological Pathways: Notably, Ethyl 8-bromooctanoate has been identified as an inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of Ethyl 8-bromooctanoate and its derivatives.

| Parameter | Value | Reference(s) |

| Synthesis of Ethyl 8-bromooctanoate | ||

| Precursor | 8-bromooctanoic acid | [8] |

| Reagents | Ethanol (B145695), Sulfuric acid | [8] |

| Reaction Time | 3 hours | [8] |

| Reaction Condition | Reflux | [8] |

| Yield | 98% | [8] |

| Synthesis of 8-bromooctanoic acid | ||

| Precursor | 2-(6-bromohexyl)-diethyl malonate | [9] |

| Reaction Type | Ester hydrolysis and decarboxylation | [9] |

| Yield | 75% | [9] |

| Physicochemical Properties | ||

| Molecular Formula | C10H19BrO2 | [2] |

| Molecular Weight | 251.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 267.1 °C at standard atmospheric pressure | [2] |

| Density | 1.194 g/cm³ | [2] |

| Purity (typical) | >99.0% | [3] |

Experimental Protocols

Synthesis of Ethyl 8-bromooctanoate from 8-bromooctanoic Acid

This protocol describes the Fischer esterification of 8-bromooctanoic acid to yield Ethyl 8-bromooctanoate.

Materials:

-

8-bromooctanoic acid (5.0 g, 22 mmol)

-

Ethanol (100 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.36 mL, 7.5 mmol)

-

Deionized Water (H₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 8-bromooctanoic acid (5.0 g, 22 mmol) in ethanol (100 mL), add concentrated H₂SO₄ (0.36 mL, 7.5 mmol).

-

Heat the reaction mixture to reflux with stirring for 3 hours.

-

Cool the crude reaction mixture to room temperature.

-

Wash the mixture with H₂O (100 mL), followed by saturated NaHCO₃ solution (2 x 100 mL), and then again with H₂O (100 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to afford Ethyl 8-bromooctanoate as a clear oil (5.5 g, 98% yield).[8]

O-Alkylation of Phenol (General Protocol)

This general protocol illustrates how a terminal alkyl bromide, such as that in Ethyl 8-bromooctanoate, can be used to alkylate a phenol. Specific optimization for Ethyl 8-bromooctanoate may be required.

Materials:

-

Phenol (1.0 equivalent)

-

Alkyl Bromide (e.g., Ethyl 8-bromooctanoate, 1.0 equivalent)

-

Potassium Carbonate (K₂CO₃, 1.5 equivalents)

-

Acetonitrile (solvent)

Procedure:

-

To a round-bottom flask, add the phenol, potassium carbonate, and acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl bromide to the reaction mixture.

-

Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.[10][11]

Signaling Pathways and Experimental Workflows

Synthesis of Ethyl 8-bromooctanoate

The following diagram illustrates a common synthetic route to Ethyl 8-bromooctanoate, starting from 1,6-dibromohexane (B150918) and diethyl malonate.[9]

Caption: Synthetic pathway for Ethyl 8-bromooctanoate.

Inhibition of the Canonical NF-κB Signaling Pathway

Ethyl 8-bromooctanoate has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[7] This is thought to occur through interference with the binding of the bromodomain-containing proteins to the NF-κB complex.[7] The canonical NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key area of drug discovery.

Caption: Canonical NF-κB signaling pathway and potential inhibition.

References

- 1. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl-8-bromooctanoate | 29823-21-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ethyl 8-Bromooctanoate | 29823-21-0 | FE45731 | Biosynth [biosynth.com]

- 8. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Ethyl 8-bromooctanoate

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 8-bromooctanoate, a versatile intermediate in organic synthesis.

Chemical and Physical Properties

Ethyl 8-bromooctanoate is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized below, providing essential data for risk assessment and the design of experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C10H19BrO2 | [1][2][3] |

| Molecular Weight | 251.16 g/mol | [1][2][3] |

| CAS Number | 29823-21-0 | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 267.1°C at 760 mmHg | [1] |

| 123°C at 3 mmHg | [2] | |

| Density | 1.194 g/cm³ | [1][2][4] |

| Flash Point | 139.5°C | [1] |

| Vapor Pressure | 0.00831 mmHg at 25°C | [4] |

| Refractive Index | 1.462 | [1] |

| Purity | >98.0%(GC) | |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | [4] |

Hazard Identification and GHS Classification

Ethyl 8-bromooctanoate is classified as a hazardous substance.[3] Understanding its specific hazards is crucial for safe handling.

GHS Pictogram:

-

GHS07: Exclamation mark

Signal Word: Warning[3]

Hazard Statements:

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [5] |

| H312 | Harmful in contact with skin | [5] |

| H315 | Causes skin irritation | [3][5][6] |

| H319 | Causes serious eye irritation | [3][5][6] |

| H332 | Harmful if inhaled | [5] |

| H335 | May cause respiratory irritation | [3][5][6] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include avoiding contact with skin and eyes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[3][5][6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize the risks associated with Ethyl 8-bromooctanoate.

3.1. Personal Protective Equipment (PPE)

The following PPE should be worn when handling Ethyl 8-bromooctanoate:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4][7]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4][7]

3.2. Handling

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][7]

-

Do not eat, drink, or smoke when using this product.[5]

3.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]

-

Store away from incompatible materials and foodstuff containers.[4][5]

-

Protect containers against physical damage and check regularly for leaks.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

4.1. First Aid Measures

The following first aid measures should be taken in case of exposure:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]

-

Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]

-

Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

4.2. Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

Disposal Considerations

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4][7]

-

Containers can be triple rinsed and offered for recycling or reconditioning.[4][7]

Visualization of Workflows

Emergency Response Workflow

Caption: Workflow for spill response and first aid.

Chemical Reactivity and Stability

While specific reactivity data is limited in the provided search results, Ethyl 8-bromooctanoate's structure suggests it is a stable compound under normal conditions.[1] However, its bromo-functional group makes it a versatile reagent in organic synthesis, participating in nucleophilic substitution and coupling reactions.[1][2] It is important to avoid strong oxidizing agents and strong reducing agents.[8] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

This guide is intended to provide a thorough overview of the safety and handling of Ethyl 8-bromooctanoate. For complete and detailed information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. innospk.com [innospk.com]

- 2. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]

- 3. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 8-bromooctanoate (CAS No. 29823-21-0), a valuable intermediate in organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is intended to serve as a crucial resource for the characterization and utilization of this compound in research and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 8-bromooctanoate. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Ethyl 8-bromooctanoate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.40 | Triplet | 2H | Br-CH₂ - |

| ~2.28 | Triplet | 2H | -CH₂ -COO- |

| ~1.85 | Quintet | 2H | Br-CH₂-CH₂ - |

| ~1.61 | Quintet | 2H | -CH₂ -CH₂-COO- |

| ~1.30-1.45 | Multiplet | 6H | -(CH₂)₃- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for Ethyl 8-bromooctanoate

| Chemical Shift (δ) (ppm) | Assignment |

| ~173.5 | C =O |

| ~60.1 | -O-C H₂-CH₃ |

| ~34.3 | -C H₂-COO- |

| ~33.9 | Br-C H₂- |

| ~32.7 | Br-CH₂-C H₂- |

| ~28.5 | -(C H₂)n- |

| ~28.0 | -(C H₂)n- |

| ~24.9 | -(C H₂)n- |

| ~22.6 | -(C H₂)n- |

| ~14.2 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Ethyl 8-bromooctanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2935, ~2858 | Strong | C-H stretch (alkane) |

| ~1738 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1175 | Strong | C-O stretch (ester) |

| ~645 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Ethyl 8-bromooctanoate

| m/z | Relative Intensity | Assignment |

| 250/252 | Low | [M]⁺ (Molecular ion, bromine isotopes) |

| 205/207 | Medium | [M - OCH₂CH₃]⁺ |

| 171 | Low | [M - Br]⁺ |

| 88 | High | McLafferty rearrangement product: [C₄H₈O₂]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for Ethyl 8-bromooctanoate.

Synthesis of Ethyl 8-bromooctanoate

A common method for the synthesis of Ethyl 8-bromooctanoate involves the esterification of 8-bromooctanoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 8-bromooctanoic acid is dissolved in an excess of absolute ethanol (B145695). A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

-

Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude Ethyl 8-bromooctanoate. Further purification can be achieved by vacuum distillation.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified Ethyl 8-bromooctanoate is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. A spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are employed. A larger number of scans is usually required to obtain a good spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: As Ethyl 8-bromooctanoate is a liquid at room temperature, a neat spectrum can be obtained. A drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Data is usually an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically used for the analysis of volatile compounds like Ethyl 8-bromooctanoate.

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or equivalent). A typical temperature program would start at a low temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

-

Mass Spectrometry: The eluting compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like Ethyl 8-bromooctanoate.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of Ethyl 8-bromooctanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 8-bromooctanoate, a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.

Physicochemical Properties of Ethyl 8-bromooctanoate

A foundational understanding of the physicochemical properties of ethyl 8-bromooctanoate is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2] |

| Molecular Weight | 251.16 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow oil/liquid | [3] |

| Density | 1.194 g/cm³ | [4] |

| Boiling Point | 123 °C at 3 mmHg | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.809 | [4] |

Qualitative Solubility of Ethyl 8-bromooctanoate

The following table summarizes the available qualitative solubility information.

| Solvent | IUPAC Name | Qualitative Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Slightly Soluble | [3][4][5][6][7] |

| Ethyl Acetate | Ethyl ethanoate | Slightly Soluble | [3][4][5][6][7] |

| Acetonitrile | Acetonitrile | Good solubility of reaction precursors suggests likely solubility | [8] |

| Toluene | Toluene | Good solubility of reaction precursors suggests likely solubility | [8] |

| Xylene | Dimethylbenzene | Good solubility of reaction precursors suggests likely solubility | [8] |

| Carbon Disulfide | Carbon disulfide | Good solubility of reaction precursors suggests likely solubility | [8] |

It is important to note that "slightly soluble" is a qualitative term and the actual quantitative solubility could be sufficient for many synthetic applications. For other common organic solvents not listed, it is generally expected that ethyl 8-bromooctanoate, as a relatively nonpolar organic molecule, will exhibit good solubility in a range of nonpolar and polar aprotic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.

Isothermal Saturation Method

This is a common and reliable method for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of ethyl 8-bromooctanoate is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved excess ethyl 8-bromooctanoate is allowed to settle. The saturated supernatant is then carefully separated from the excess solute. This can be achieved by centrifugation followed by careful decantation or by filtration using a syringe filter compatible with the organic solvent.

-

Quantification: The concentration of ethyl 8-bromooctanoate in the clear, saturated solution is then determined using a suitable analytical technique. Given its structure, High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) would be appropriate methods.

-

Calculation: The solubility is then expressed in relevant units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Analysis

A simpler, though potentially less precise, method for determining solubility is gravimetric analysis.

Methodology:

-

Preparation of a Saturated Solution: As with the isothermal saturation method, a saturated solution is prepared by equilibrating an excess of ethyl 8-bromooctanoate with the solvent at a constant temperature.

-

Aliquoting: A precise volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is removed by evaporation. This should be done under controlled conditions to avoid loss of the solute. A rotary evaporator or a gentle stream of an inert gas (like nitrogen) can be used. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of ethyl 8-bromooctanoate may be necessary.

-

Drying and Weighing: The container with the non-volatile ethyl 8-bromooctanoate residue is dried to a constant weight in a desiccator or vacuum oven.

-

Calculation: The mass of the dissolved ethyl 8-bromooctanoate is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution taken.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of ethyl 8-bromooctanoate in an organic solvent.

Caption: Workflow for determining the solubility of ethyl 8-bromooctanoate.

Signaling Pathway and Experimental Workflow Diagrams

While signaling pathways are not directly relevant to the solubility of a small molecule intermediate, a diagram illustrating the logical flow of utilizing this solubility data in a drug development context can be valuable.

Caption: Application of solubility data in drug development.

References

- 1. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. 8-BROMOOCTANOIC ACID ETHYL ESTER CAS 29823-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Ethyl 8-bromooctanoate | 29823-21-0 [chemicalbook.com]

- 7. Ethyl 8-bromooctanoate CAS#: 29823-21-0 [m.chemicalbook.com]

- 8. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

A Technical Guide to High-Purity Ethyl 8-Bromooctanoate for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, synthesis protocols, and quality control methodologies for a key pharmaceutical intermediate.

Introduction

Ethyl 8-bromooctanoate is a versatile bifunctional molecule widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility as a chemical building block stems from the presence of both an ester and a terminal bromide, allowing for a wide range of chemical transformations. For researchers and professionals in drug development, securing a reliable supply of high-purity Ethyl 8-bromooctanoate is paramount to ensure the integrity and reproducibility of their synthetic routes and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of commercial suppliers, detailed experimental protocols for its synthesis and purification, and analytical methods for quality assessment.

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer Ethyl 8-bromooctanoate, with purity levels typically ranging from 95% to over 99%. The choice of supplier often depends on the required purity, scale, and the specific impurities that can be tolerated in the intended application. Below is a summary of offerings from several commercial suppliers. It is important to note that a Certificate of Analysis (CoA) should always be requested from the supplier to obtain lot-specific purity data and impurity profiles.

| Supplier | Reported Purity | Analytical Method | Notes |

| Sigma-Aldrich | 95% | Not specified | |

| Santa Cruz Biotechnology | ≥98%[1] | Not specified | |

| TCI Chemicals | >98.0% | GC | |

| Oakwood Chemical | 97% | Not specified | |

| Synthonix | 95% | Not specified | |

| Mit-ivy | 99% min[2] | Not specified | REACH certified[2] |

| LGC Standards | Not specified | Not specified | Certificate of Analysis available[3] |

| Biosynth | Not specified | Not specified | |

| Chemical Bull | Not specified | Not specified | |

| BLD Pharm | Not specified | Not specified |

Synthesis of High-Purity Ethyl 8-Bromooctanoate

There are two primary synthetic routes for the preparation of high-purity Ethyl 8-bromooctanoate: the Fischer esterification of 8-bromooctanoic acid and a multi-step synthesis commencing with the alkylation of diethyl malonate with 1,6-dibromohexane (B150918).

Route 1: Fischer Esterification of 8-Bromooctanoic Acid

This is a direct and efficient one-step method, provided that the starting material, 8-bromooctanoic acid, is readily available. The reaction involves the acid-catalyzed esterification of the carboxylic acid with ethanol (B145695).

Experimental Protocol:

-

Reaction Setup: To a solution of 8-bromooctanoic acid (e.g., 5.0 g, 22 mmol) in absolute ethanol (100 mL), cautiously add concentrated sulfuric acid (e.g., 0.36 mL, 7.5 mmol) with stirring.[4]

-

Esterification: Heat the reaction mixture to reflux and maintain for 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling the mixture to room temperature, pour it into water (100 mL). Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).

-

Neutralization: Wash the combined organic extracts sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, and finally with brine (100 mL).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Ethyl 8-bromooctanoate.[4]

Route 2: Malonic Ester Synthesis from 1,6-Dibromohexane

Experimental Protocol:

-

Alkylation of Diethyl Malonate: Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol. To this solution, add diethyl malonate dropwise. Subsequently, add a solution of 1,6-dibromohexane in ethanol and reflux the mixture for several hours.[9]

-

Hydrolysis and Decarboxylation: After cooling, treat the reaction mixture with a concentrated solution of sodium hydroxide (B78521) and reflux to hydrolyze the ester groups.[9] Remove the ethanol by distillation. Acidify the remaining aqueous solution with a strong acid (e.g., H₂SO₄) and heat to induce decarboxylation, yielding crude 8-bromooctanoic acid.[9]

-

Work-up and Purification of 8-Bromooctanoic Acid: Extract the crude 8-bromooctanoic acid with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The product can be further purified by vacuum distillation.[9]

-

Fischer Esterification: Follow the protocol described in Route 1 to convert the purified 8-bromooctanoic acid to Ethyl 8-bromooctanoate.

Purification of High-Purity Ethyl 8-Bromooctanoate

The primary methods for purifying crude Ethyl 8-bromooctanoate are aqueous washing followed by fractional distillation under reduced pressure.

-

Aqueous Washing: This step is crucial to remove any remaining acid catalyst, unreacted water-soluble starting materials, and salts. Washing with a saturated sodium bicarbonate solution neutralizes the acid catalyst, and a subsequent brine wash helps to remove water from the organic layer.[10]

-

Fractional Distillation: For high-purity requirements, fractional distillation under reduced pressure is the preferred method.[9][10] This technique separates Ethyl 8-bromooctanoate from any remaining starting materials, side products, and solvent residues based on differences in their boiling points. Care must be taken to control the temperature and pressure to avoid decomposition of the product.

Quality Control and Analytical Methods

Ensuring the purity of Ethyl 8-bromooctanoate is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for both qualitative and quantitative analysis.

GC-MS Protocol for Purity Assessment:

This protocol is adapted from a method for the analysis of similar ester compounds.

-

Sample Preparation: Accurately weigh a small amount of the Ethyl 8-bromooctanoate sample and dissolve it in a suitable volatile solvent such as ethyl acetate or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

-

Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).

-

Oven Temperature Program: An initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold at 280 °C for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[11]

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Scan Range: m/z 40-500.

-

-

Data Analysis: The purity of Ethyl 8-bromooctanoate is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

Conclusion

For researchers and drug development professionals, the procurement of high-purity Ethyl 8-bromooctanoate is a critical first step in many synthetic endeavors. A thorough understanding of the available commercial suppliers, their purity specifications, and the underlying synthetic and purification methodologies is essential for making informed decisions. By implementing rigorous quality control measures, such as GC-MS analysis, researchers can ensure the quality and consistency of this key intermediate, thereby contributing to the successful outcome of their research and development projects.

References

- 1. scbt.com [scbt.com]

- 2. China CAS NO. 29823-21-0 Top quality 8-Bromooctanoic acid ethyl ester /Best price/sample is free have REACH Certification factory and manufacturers | Mit-ivy [mit-ivy.com]

- 3. Buy Online CAS Number 29823-21-0 - TRC - Ethyl 8-Bromooctanoate | LGC Standards [lgcstandards.com]

- 4. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 8-bromooctanoate | 29823-21-0 [chemicalbook.com]

- 7. Ethyl 8-Bromooctanoate [benchchem.com]

- 8. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Thermal Stability and Decomposition of Ethyl 8-bromooctanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-bromooctanoate is a bifunctional organic compound with applications as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Understanding its thermal stability and decomposition profile is crucial for ensuring safe handling, storage, and predicting its behavior in chemical reactions at elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of Ethyl 8-bromooctanoate, including its predicted decomposition pathways and key thermal events. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents an extrapolated thermal analysis based on the known behavior of structurally related compounds, namely long-chain alkyl bromides and ethyl esters. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GC-MS) are provided to enable researchers to perform their own analyses.

Introduction

Ethyl 8-bromooctanoate (C₁₀H₁₉BrO₂) is a linear ester containing a terminal bromine atom. This structure confers dual reactivity, making it a versatile building block in the synthesis of more complex molecules. The presence of both an ester and an alkyl bromide functionality suggests a complex thermal decomposition profile, with potential for multiple degradation pathways. The ester group is known to undergo syn-elimination at high temperatures to yield a carboxylic acid and an alkene, while the alkyl bromide can undergo dehydrobromination to form an alkene and hydrogen bromide. The relative stability of these two functional groups will dictate the primary decomposition pathway and the nature of the evolved products.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of analogous compounds, a multi-step decomposition process for Ethyl 8-bromooctanoate is anticipated under inert atmosphere.

Data Presentation

The following tables summarize the predicted quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for Ethyl 8-bromooctanoate

| Temperature Range (°C) | Weight Loss (%) | Predicted Assignment |

| Onset: ~220 - 250 | ~32.2% | Dehydrobromination: Elimination of HBr from the alkyl chain. |

| Onset: ~280 - 350 | ~11.1% | Ester Pyrolysis: Elimination of ethylene (B1197577) from the ester group. |

| > 350 | Gradual | Further decomposition of organic residues. |

Note: This data is an estimation based on the thermal decomposition of similar long-chain alkyl bromides and ethyl esters. Actual experimental values may vary.

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for Ethyl 8-bromooctanoate

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Predicted Assignment |

| ~240 | Endothermic | Dehydrobromination reaction. |

| ~320 | Endothermic | Ester pyrolysis reaction. |

Note: This data is an estimation. The endothermic nature of these decomposition reactions is typical for pyrolysis.

Proposed Decomposition Pathways

The thermal decomposition of Ethyl 8-bromooctanoate is likely to proceed through two main pathways, corresponding to the degradation of the alkyl bromide and the ester functional groups.

Caption: Proposed primary decomposition pathways for Ethyl 8-bromooctanoate.

Experimental Protocols

To verify the predicted thermal behavior and identify the decomposition products of Ethyl 8-bromooctanoate, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and quantify the mass loss of Ethyl 8-bromooctanoate as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Place 5-10 mg of Ethyl 8-bromooctanoate into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage weight loss for each decomposition step from the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (including decomposition) of Ethyl 8-bromooctanoate.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Ethyl 8-bromooctanoate into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample and reference at 30°C.

-

Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic or exothermic peaks associated with thermal events.

-